2-(Bromomethyl)-4,6-dimethoxypyridine
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Overview
Description
2-(Bromomethyl)-4,6-dimethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position of the pyridine ring and two methoxy groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4,6-dimethoxypyridine
- 2-(Iodomethyl)-4,6-dimethoxypyridine
- 2-(Bromomethyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-4,6-dimethoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
XOEHZMMEYQJWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CBr |
Origin of Product |
United States |
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